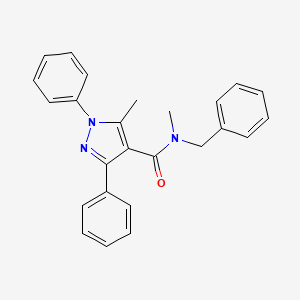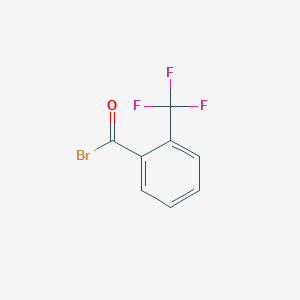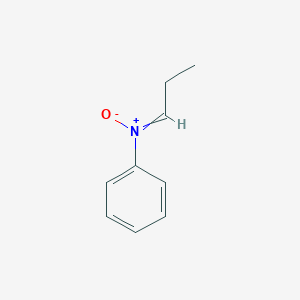
Nona-3,8-diyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-3,8-diyn-2-ol is a chemical compound with the molecular formula C9H10O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the second carbon position This compound is part of the enynol family, which includes molecules with both alkene and alkyne functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nona-3,8-diyn-2-ol typically involves the addition of a terminal alkyne to an aldehyde. One common method is the use of a BINOL-promoted asymmetric diacetylene addition to aldehydes . This method allows for the formation of chiral centers with high selectivity. The reaction conditions often include the use of a catalyst, such as BINOL, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Nona-3,8-diyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nona-3,8-diyn-2-one, while reduction can produce nona-3,8-diene-2-ol.
Scientific Research Applications
Nona-3,8-diyn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of nona-3,8-diyn-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triple bonds and hydroxyl group allow it to form strong interactions with these targets, potentially inhibiting their activity. The specific pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Nona-3,5-diyn-2-ol
- Nona-3,7-diyn-2-ol
- Nona-3,6-diyn-2-ol
Uniqueness
Nona-3,8-diyn-2-ol is unique due to the position of its triple bonds and hydroxyl group. This specific arrangement allows for distinct reactivity and interactions compared to other similar compounds. Its ability to form stable intermediates and products makes it valuable in various chemical and biological applications.
Properties
CAS No. |
120544-95-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
nona-3,8-diyn-2-ol |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-6H2,2H3 |
InChI Key |
DKSGWXRCSCQVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCCCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
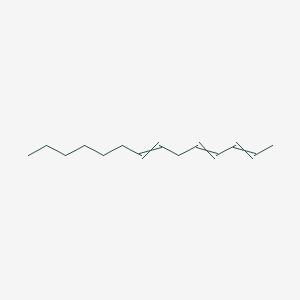
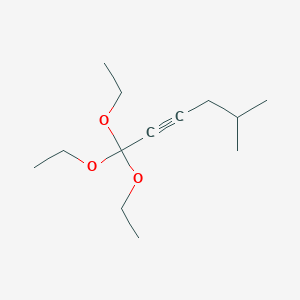

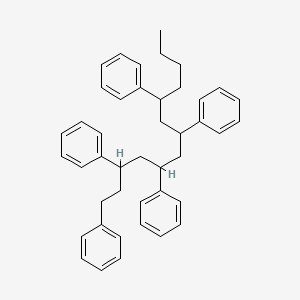
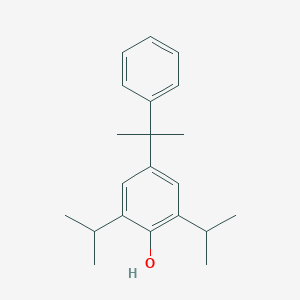
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
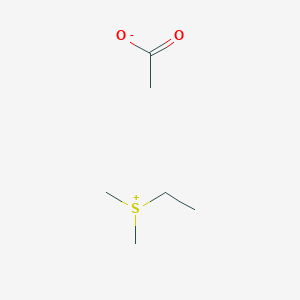
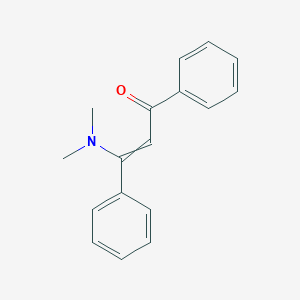
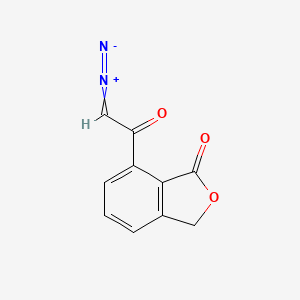
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
